8(S)-Hete

Catalog No.
S623592
CAS No.
98462-03-4
M.F
C20H32O3
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8(S)-Hete

CAS Number

98462-03-4

Product Name

8(S)-Hete

IUPAC Name

(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1

InChI Key

NLUNAYAEIJYXRB-VYOQERLCSA-N

SMILES

Array

Synonyms

8S-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O

The exact mass of the compound 8S-Hete is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of HETE in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]. However, this does not mean our product can be used or applied in the same or a similar way.

8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a major arachidonic acid metabolite produced by lipoxygenase activity, notably in epidermal tissues. In procurement and laboratory contexts, 8(S)-HETE is prioritized as a highly specific, high-affinity endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα). Unlike crude lipid extracts or racemic mixtures, commercially available 8(S)-HETE (CAS 98462-03-4) is supplied at >98% enantiomeric purity, verified via chiral HPLC. This high degree of stereochemical purity is critical for maintaining reproducible solubility profiles in standard assay vehicles (e.g., ethanol, DMSO) and ensuring precise molarity calculations in sensitive nuclear receptor transactivation assays and lipidomic quantifications .

Substituting enantiomerically pure 8(S)-HETE with racemic (±)-8-HETE or closely related regioisomers (such as 5(S)-HETE) fundamentally compromises assay integrity. The peroxisome proliferator-activated receptors exhibit strict stereoselectivity; the 8(R)-enantiomer present in racemic mixtures fails to interact with PPARα, effectively halving the active ligand concentration and artificially shifting dose-response curves. Furthermore, regioisomers like 5(S)-HETE completely lack PPAR activation capabilities. For procurement, selecting the verified (S)-enantiomer is mandatory to prevent the introduction of competitive antagonists or inactive diluents that cause batch-to-batch irreproducibility in high-throughput screening and kinase activation models[1].

Stereoselective PPARα Activation: 8(S)-HETE vs. 8(R)-HETE

In coactivator-dependent receptor ligand assays (CARLA), 8(S)-HETE demonstrates high-affinity binding and activation of PPARα with an ED50 of approximately 1 to 2 µM. In stark contrast, its stereoisomer 8(R)-HETE exhibits no significant interaction or transcriptional activation under identical conditions. This strict stereoselectivity underscores the necessity of utilizing the pure (S)-enantiomer to achieve accurate and reproducible receptor activation [1].

Evidence DimensionPPARα Transcriptional Activation (ED50)
Target Compound Data1 - 2 µM (Strong activation)
Comparator Or Baseline8(R)-HETE (No significant activation)
Quantified DifferenceComplete stereoselective dependence; >50-fold difference in activation efficiency
ConditionsCoactivator-dependent receptor ligand assay (CARLA)

Procuring the pure (S)-enantiomer is essential for nuclear receptor screening to avoid the inactive isomer interference inherent in racemic mixtures.

Regioisomer Specificity in Lipid Signaling: 8(S)-HETE vs. 5(S)-HETE

While multiple hydroxyeicosatetraenoic acids are studied in lipidomics, their receptor targets vary drastically. 8(S)-HETE selectively activates PPARα at concentrations as low as 0.3 µM. Conversely, the closely related regioisomer 5(S)-HETE, a known chemotactic agent, completely fails to induce interactions with any PPAR subtypes in cellular transfection assays. This divergence highlights that 8(S)-HETE cannot be substituted by more commonly available 5-lipoxygenase products in metabolic studies [1].

Evidence DimensionMinimum Concentration for PPAR Activation
Target Compound Data0.3 µM (Selective PPARα activation)
Comparator Or Baseline5(S)-HETE (Fails to activate PPARs)
Quantified DifferenceAbsolute functional divergence in receptor targeting
ConditionsIn vitro cellular transfection and receptor interaction assays

Buyers must specify the 8-position regioisomer for PPAR-targeted research, as generic substitution with 5-HETE yields false-negative results.

Receptor Subtype Selectivity: PPARα vs. PPARβ/γ

8(S)-HETE is not a broad-spectrum lipid activator but exhibits a highly specific preference for the PPARα subtype. Quantitative binding data reveals an ED50 of 1 to 2 µM for PPARα, compared to a significantly weaker ED50 of 20 µM for PPARβ and >50 µM for PPARγ. This >10-fold selectivity margin makes 8(S)-HETE an ideal endogenous benchmark for distinguishing alpha-specific metabolic pathways from generalized PPAR activation [1].

Evidence DimensionReceptor Subtype Binding Affinity (ED50)
Target Compound Data1 - 2 µM (PPARα)
Comparator Or Baseline20 µM (PPARβ) and >50 µM (PPARγ)
Quantified Difference10-fold to >25-fold higher affinity for PPARα over β/γ subtypes
ConditionsIn vitro coactivator-dependent receptor ligand assay (CARLA)

Enables researchers to procure a highly selective endogenous control that minimizes off-target noise in multiplexed nuclear receptor panels.

Purity-Linked Reproducibility in Kinase Activation

Beyond nuclear receptors, 8(S)-HETE serves as a signaling molecule in epidermal tissue, activating mouse keratinocyte protein kinase C (PKC) with an IC50 of 100 µM. Utilizing chirally verified >98% pure 8(S)-HETE ensures that the measured IC50 reflects the true potency of the active metabolite. Using crude lipoxygenase extracts or racemic mixtures introduces variable concentrations of inactive isomers, leading to unpredictable shifts in the apparent IC50 and compromising the reproducibility of inflammatory models [1].

Evidence DimensionKinase Activation Reproducibility (PKC IC50)
Target Compound Data100 µM (Using >98% pure 8(S)-HETE)
Comparator Or BaselineRacemic 8-HETE or crude extracts
Quantified DifferenceEliminates the 2-fold concentration error and batch variability inherent to 50/50 racemic mixtures
ConditionsIn vitro mouse keratinocyte protein kinase C activation assay

Guarantees lot-to-lot consistency for industrial and academic buyers developing standardized in vitro dermatological assays.

High-Throughput Screening (HTS) of PPARα Modulators

8(S)-HETE is the optimal endogenous positive control for CARLA and cellular transfection assays due to its strict stereoselectivity and defined 1-2 µM ED50, ensuring baseline accuracy without 8(R)-isomer interference[1].

Chiral Lipidomics and LC-MS/MS Standardization

Procured as a >98% pure analytical reference standard to accurately calibrate chiral HPLC and mass spectrometry equipment, allowing for the precise quantification of 8(S)-HETE versus 8(R)-HETE in patient serum or tissue biopsies .

In Vitro Epidermal Inflammation Modeling

Utilized in dermatological research to reliably activate keratinocyte protein kinase C (PKC) at a consistent IC50 of 100 µM, providing a reproducible baseline for testing novel anti-inflammatory or anti-proliferative compounds [2].

Physical Description

Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.23514488 Da

Monoisotopic Mass

320.23514488 Da

Heavy Atom Count

23

Appearance

Assay:≥98%A solution in ethanol

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

8S-HETE

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]

Dates

Last modified: 08-15-2023
1.Hughes, M.A., and Brash, A.R. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. Biochimica et Biophysica Acta 1081, 347-354 (1991).

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